2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide
Description
2-(Cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide is a synthetic thiazole derivative characterized by a cyclopentylamino substituent at the 2-position of the thiazole ring and a 4-hydroxyphenyl carboxamide group at the 4-position. The thiazole core is a heterocyclic ring known for its role in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory agents .
Properties
IUPAC Name |
2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-12-7-5-11(6-8-12)16-14(20)13-9-21-15(18-13)17-10-3-1-2-4-10/h5-10,19H,1-4H2,(H,16,20)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGGZKMANXRNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, the starting materials might include a cyclopentanone derivative and thiourea.
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Amination: : The cyclopentylamine is introduced through a nucleophilic substitution reaction, where the amino group replaces a leaving group on the thiazole ring.
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Coupling with 4-Hydroxyphenyl Group: : The final step involves coupling the thiazole derivative with a 4-hydroxyphenyl carboxylic acid or its derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Key Conditions & Yields:
| Step | Reagents/Conditions | Yield | Role of Functional Group |
|---|---|---|---|
| 1 | Chloroform, RT, 24h | 60-75% | Thiazole ring formation |
| 2 | Cyclopentylamine, DCM, 40°C | 82% | Amine group introduction |
| 3 | EDCI, DMAP, DMF | 68% | Carboxamide linkage |
Hydroxyl Group Modifications
The phenolic -OH undergoes:
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Acetylation : Reacts with acetic anhydride/pyridine to form a protected acetyl derivative (useful for further synthetic steps).
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Oxidative coupling : Forms biphenyl ethers under basic conditions with iodobenzene diacetate.
Thiazole Ring Reactivity
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Electrophilic substitution : Bromination at C-5 using NBS in CCl₄ .
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Reduction : Sodium borohydride selectively reduces the thiazole’s C=N bond to form a dihydrothiazole derivative.
Interaction with Biological Targets
The compound interacts with enzymes via:
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Hydrogen bonding : Phenolic -OH and carboxamide groups bind to 11β-HSD1 active sites (IC₅₀ = 0.07 µM for analog 3h ) .
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Hydrophobic interactions : Cyclopentyl group occupies hydrophobic pockets in cancer-related kinases .
Comparative Inhibition Data:
| Target | IC₅₀ (µM) | Selectivity Over 11β-HSD2 |
|---|---|---|
| 11β-HSD1 | 0.07 | 6.3-fold |
| Carbonic Anhydrase IX | 1.55 | Not applicable |
Stability Under Physiological Conditions
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pH-dependent hydrolysis : Degrades rapidly in acidic media (t₁/₂ = 2.3h at pH 1.2) but remains stable at pH 7.4 (t₁/₂ > 24h).
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Oxidative degradation : Forms sulfoxide derivatives in the presence of H₂O₂.
Scientific Research Applications
2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide, a compound with significant potential in various scientific research applications, has garnered attention due to its unique structural properties and biological activities. This article explores its applications in medicinal chemistry, pharmacology, and other fields, supported by comprehensive data and case studies.
Chemical Properties and Structure
- Molecular Formula : C₁₅H₁₇N₃O₂S
- Molecular Weight : 303.4 g/mol
- CAS Number : 1232792-20-9
The compound features a thiazole ring, which is known for its biological activity, particularly in drug development. The presence of the cyclopentylamino and hydroxyphenyl groups enhances its interaction with biological targets.
Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. Specifically, this compound has been studied for its potential to inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Study : In vitro studies have demonstrated that this compound can significantly reduce the viability of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Properties
Thiazole derivatives are also recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.
- Research Findings : Experimental models have shown that the compound can decrease pro-inflammatory cytokines, indicating its potential utility in inflammatory disorders.
Neurological Applications
Recent studies suggest that compounds with thiazole structures may have neuroprotective effects. This opens avenues for exploring their use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Potential Mechanism : The compound may protect neuronal cells against oxidative stress and apoptosis.
- Preliminary Studies : Animal models have shown improved cognitive function following treatment with this compound.
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and hydroxyphenyl group are key structural features that enable binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Cyclopentylamino vs. Cyclopropylamino Groups
- Cyclopropanamino: Higher ring strain may enhance reactivity but reduce metabolic stability .
4-Hydroxyphenyl vs. Methoxy/Aryl Carboxamides
- 4-Hydroxyphenyl: Introduces polarity and hydrogen-bonding capacity, likely improving aqueous solubility over methoxy (e.g., N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide ) or chloro (e.g., N-(3-chloro-4-methylphenyl)-imidazole derivatives ) substituents.
- Methoxy/Aryl Groups : Enhance lipophilicity and may improve CNS penetration but reduce solubility .
Q & A
Q. What are the recommended synthetic routes for 2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide, and how can intermediates be validated?
The synthesis of thiazole-carboxamide derivatives typically involves condensation reactions between cyclopentylamine and thiazole precursors. For example, analogous compounds are synthesized via cyclocondensation of thiourea derivatives with α-haloketones, followed by coupling with 4-hydroxyphenyl groups . Key intermediates (e.g., thiazole-4-carboxylic acid derivatives) should be validated using HPLC (≥95% purity) and FT-IR to confirm functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹). NMR (¹H/¹³C) is critical for structural confirmation, particularly for distinguishing cyclopentyl proton environments (δ 1.5–2.5 ppm) and aromatic protons from the 4-hydroxyphenyl moiety (δ 6.5–7.5 ppm) .
Q. How can researchers characterize the stability of this compound under varying experimental conditions?
Stability studies should follow protocols similar to those for acotiamide (a thiazole-based prokinetic agent). Use RP-HPLC with UV detection (λ = 254 nm) to monitor degradation products under stress conditions (e.g., acidic/basic hydrolysis, oxidative environments). Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life. For photostability, expose samples to UV light (ICH Q1B guidelines) and analyze via LC-MS to identify degradation pathways .
Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?
Prioritize in vitro assays targeting thiazole-associated pathways:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., COX-2 inhibition, given structural similarities to NSAIDs) .
Advanced Research Questions
Q. How can computational modeling elucidate its binding interactions with biological targets?
Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of receptors like SARS-CoV-2 RBD or tyrosine kinases. Key parameters:
- Hydrogen bonding : Prioritize interactions between the carboxamide group and catalytic residues (e.g., Asp/Lys in kinases).
- Hydrophobic pockets : The cyclopentyl group may fit into hydrophobic regions (e.g., ATP-binding sites). Validate docking scores (ΔG ≤ −7 kcal/mol) with MD simulations (GROMACS, 100 ns) to assess binding stability .
Q. How should researchers address contradictions in reported bioactivity data for thiazole derivatives?
Contradictions often arise from assay variability or impurities. Mitigate this by:
- Standardizing protocols : Use CLIA-certified cell lines and control compounds (e.g., doxorubicin for cytotoxicity).
- Metabolite profiling : Employ LC-HRMS to rule out off-target effects from degradation products.
- Dose-response validation : Replicate IC₅₀ values across ≥3 independent experiments with statistical rigor (p < 0.01, ANOVA) .
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?
Focus on substituent modifications:
- Cyclopentyl group : Replace with cyclohexyl or adamantyl to assess steric effects on target affinity.
- 4-Hydroxyphenyl : Test halogenated (e.g., 4-Cl) or methoxy variants to modulate lipophilicity (logP via HPLC logD ).
- Thiazole core : Introduce methyl or nitro groups at position 5 to enhance electron-withdrawing properties. Use QSAR models (Mordred descriptors, Random Forest regression) to predict bioactivity trends .
Methodological Notes
- Synthesis : Avoid thiourea contamination by purifying intermediates via silica gel chromatography (hexane:EtOAc = 3:1) .
- Crystallography : For X-ray analysis, grow crystals in ethanol-water (8:1) and refine structures using SHELXL (R-factor ≤ 0.05) .
- Bioactivity Confounding Factors : Pre-treat compounds with CYP450 enzymes (e.g., CYP3A4) to assess metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
